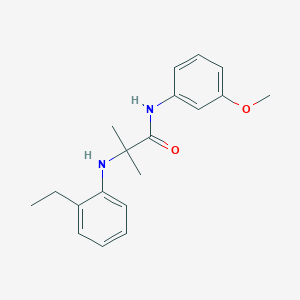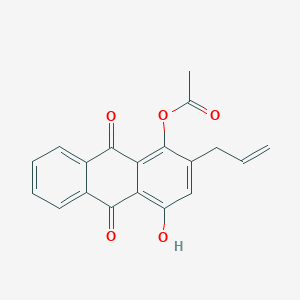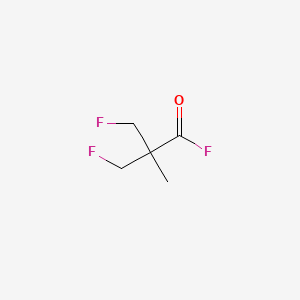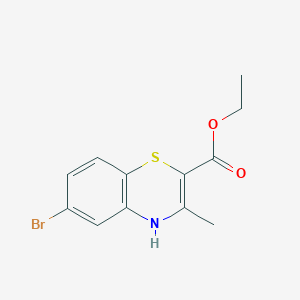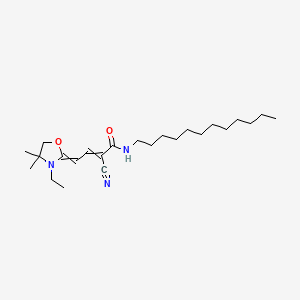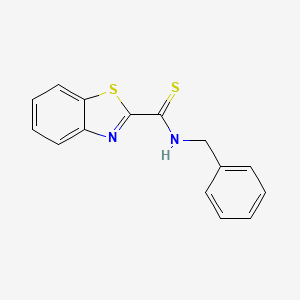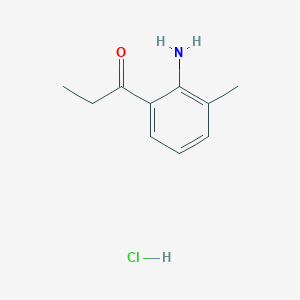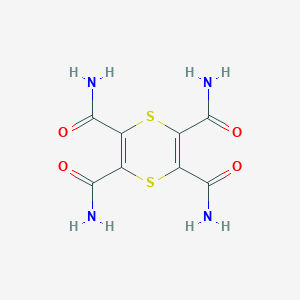
1,4-Dithiin-2,3,5,6-tetracarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiin-2,3,5,6-tetracarboxamide is a sulfur-containing heterocyclic compound with the molecular formula C₈H₈N₄O₄S₂ . This compound is characterized by a unique structure that includes a dithiin ring, which is a six-membered ring containing two sulfur atoms. The presence of multiple amide groups makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dithiin-2,3,5,6-tetracarboxamide can be synthesized through the condensation of N-(p-chlorophenyl)-2,3-dichloromaleimide with anhydrous sodium sulfide in a molar ratio of 2:3 . Another method involves the condensation of bis(N,N-p-chlorophenyl)-1,4-dithiin-2,3:5,6-tetrayl diimide with various bisphenols . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiin-2,3,5,6-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide groups or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted amides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Dithiin-2,3,5,6-tetracarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecular architectures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiin-2,3,5,6-tetracarboxamide involves its ability to form stable complexes with metal ions and other molecules. The sulfur atoms in the dithiin ring can coordinate with metal ions, while the amide groups can form hydrogen bonds with other molecules. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 1,4-Dithiin-2,3,5,6-tetracarboxamide but with different oxidation states and reactivity.
Uniqueness
This compound is unique due to its multiple amide groups and the presence of a dithiin ring. This structure provides distinct chemical reactivity and the ability to form stable complexes, setting it apart from other sulfur-containing heterocycles.
Propiedades
Número CAS |
92305-02-7 |
|---|---|
Fórmula molecular |
C8H8N4O4S2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1,4-dithiine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N4O4S2/c9-5(13)1-2(6(10)14)18-4(8(12)16)3(17-1)7(11)15/h(H2,9,13)(H2,10,14)(H2,11,15)(H2,12,16) |
Clave InChI |
SGZMDAOUBXBYAX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=C(S1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
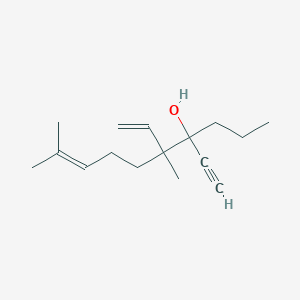
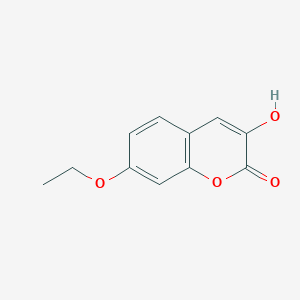
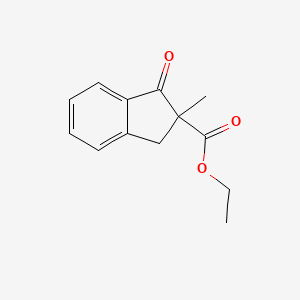
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
